

Toxicological Profile of Sulcotrione and its Metabolites: A Technical Guide

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Compound of Interest

Compound Name: Sulcotrione-d7

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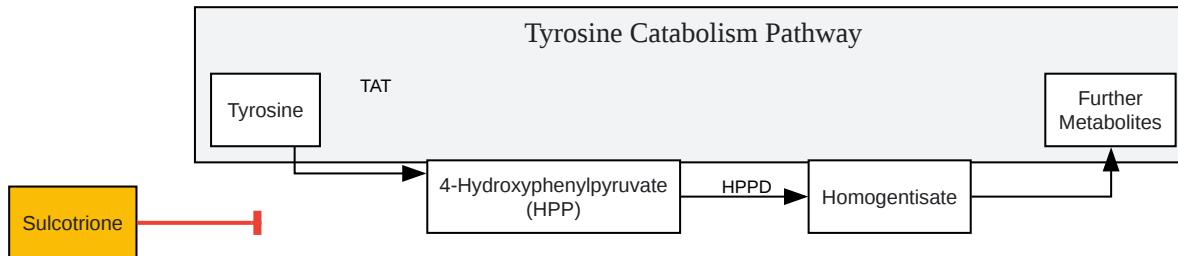
Abstract

Sulcotrione, a selective herbicide from the triketone family, is employed for the control of broadleaf and grass weeds, primarily in maize cultivation. Its mode of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This inhibition disrupts carotenoid biosynthesis in plants, leading to bleaching and necrosis. In mammals, the HPPD enzyme is a critical component of the tyrosine catabolism pathway. Inhibition by sulcotrione can lead to a buildup of tyrosine in the blood (hypertyrosinemia), a key biomarker of exposure and effect. This technical guide provides a comprehensive overview of the toxicological profile of sulcotrione and its principal metabolites, focusing on quantitative toxicity data, metabolic pathways, and detailed experimental methodologies. The primary metabolites discussed are 2-chloro-4-(methylsulfonyl)benzoic acid (CMBA) and the cyclization/photodegradation product, 1H-xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl (XDD), also referred to as a cyclization product (CP).

Mechanism of Action

Sulcotrione's primary mechanism of toxicity is the competitive and reversible inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.^[1] This enzyme is crucial for the conversion of 4-hydroxyphenylpyruvate to homogentisate in the tyrosine degradation pathway. ^[1] Inhibition of HPPD disrupts this pathway, leading to an accumulation of tyrosine, which has

been observed in animal studies.[2][3] This specific mode of action is the basis for both its herbicidal efficacy and its primary toxicological effects in non-target organisms.



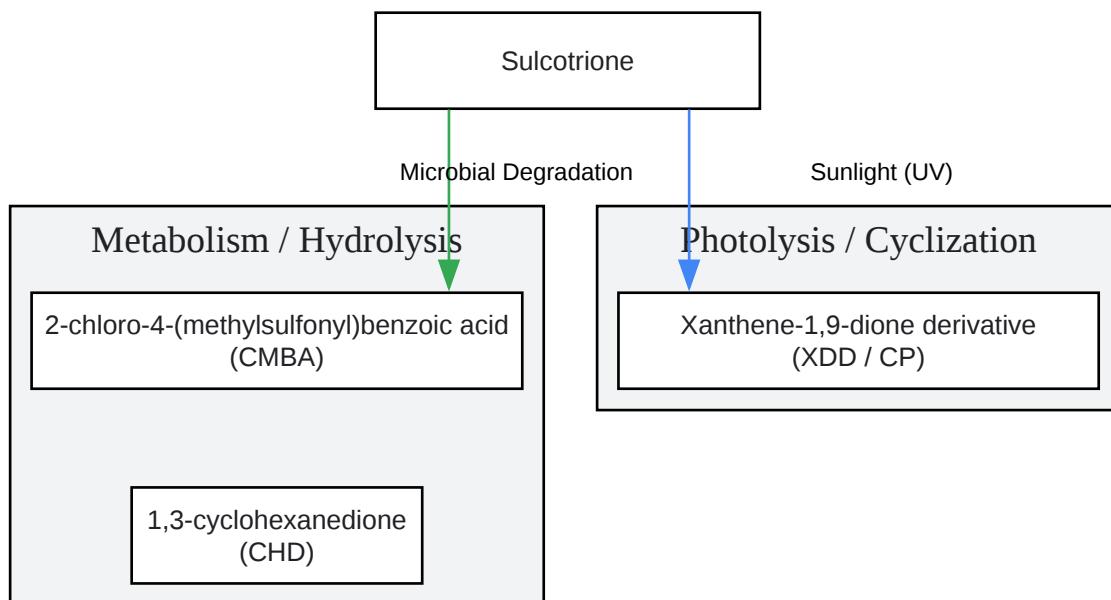
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Figure 1: Inhibition of the HPPD enzyme in the tyrosine catabolism pathway by sulcotrione.

Metabolism and Environmental Fate

Sulcotrione undergoes transformation in the environment through biotic and abiotic processes, including microbial degradation and photolysis. The primary routes of degradation lead to the formation of two major metabolites.

- Hydrolysis/Metabolism: Cleavage of the bond between the two ring moieties results in the formation of 2-chloro-4-(methylsulfonyl)benzoic acid (CMBA) and 1,3-cyclohexanedione (CHD).[4] CMBA is considered a major and persistent metabolite in soil.[5]
- Photolysis/Cyclization: Under irradiation, sulcotrione can undergo intramolecular cyclization to form 1H-xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl (XDD/CP).[6][7] This photoproduct has been shown to be more toxic than the parent compound to certain aquatic microorganisms.[6]



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Figure 2: Primary metabolic and photodegradation pathways of sulcotrione.

Toxicological Data

The toxicity of sulcotrione has been evaluated in a range of studies, including acute, sub-chronic, chronic, reproductive, and developmental toxicity assays. The data indicate a low order of acute toxicity. The primary effects observed in repeated-dose studies are related to the inhibition of HPPD, resulting in elevated plasma tyrosine levels and associated ocular effects (corneal opacities) at higher doses, particularly in animal models.

Quantitative Toxicity of Sulcotrione

The following table summarizes key quantitative toxicological endpoints for sulcotrione.

Endpoint	Value	Species	Study Type	Reference
Acute Oral LD ₅₀	>5000 mg/kg bw	Rat	Acute Toxicity	[8]
Acceptable Daily Intake (ADI)	0.0004 mg/kg bw/day	-	Regulatory Value (EFSA)	[9]
Acceptable Operator Exposure Level (AOEL)	0.0006 mg/kg bw/day	-	Regulatory Value (EFSA)	[9]
Acute Reference Dose (ARfD)	Not Allocated	-	Regulatory Value (EFSA)	[9]
90-Day Oral NOAEL	0.5 mg/kg/day	Rat	Sub-chronic Toxicity	[10]
2-Year Dietary NOEL	>0.5 mg/kg bw	Rat	Chronic Toxicity	[8]
Reproductive Toxicity NOAEL	5 mg/kg bw/day (Parental & Reproductive)	Rat	2-Generation Study	[5]
Developmental Toxicity NOAEL (Maternal)	10 mg/kg bw/day	Rabbit	Developmental Study	[11]
Developmental Toxicity NOAEL (Fetal)	225 mg/kg bw/day	Rabbit	Developmental Study	[10]
Carcinogenicity	No evidence of carcinogenicity	Rat & Mouse	2-Year Bioassays	[12]
Genotoxicity	No evidence of genotoxic potential in a standard battery of tests	-	In vitro & In vivo assays	[9]

Quantitative Toxicity of Metabolites

Data on the mammalian toxicity of metabolites is less extensive, particularly for the photoproduct XDD.

Endpoint	Value	Species	Study Type	Reference
CMBA - Acute Oral LD ₅₀	>2000 mg/kg bw	Rat	Acute Toxicity	
CMBA - Aquatic Toxicity (Algae EC ₅₀)	34 mg/L (72h)	P. subcapitata	Ecotoxicity	
XDD/CP - Aquatic Toxicity	More toxic than sulcotrione to <i>Vibrio fischeri</i> (bacterium) and <i>Tetrahymena pyriformis</i> (protozoan)	Various	Ecotoxicity	[6]
XDD/CP - Mammalian Toxicity	Data not available	-	-	-

Experimental Protocols

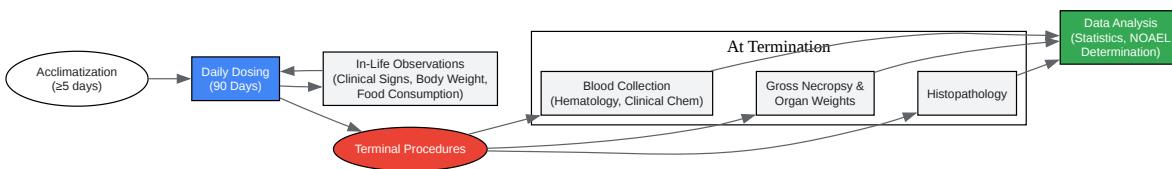
The toxicological evaluation of sulcotrione follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Chronic Oral Toxicity Study (Following OECD Guideline 408)

This study evaluates the effects of repeated oral administration over a prolonged period.

- Objective: To determine the no-observed-adverse-effect-level (NOAEL) and characterize the toxicological profile following sub-chronic (90-day) or chronic (e.g., 2-year) dietary exposure.

- Test System: Typically conducted in the rat (e.g., Wistar or Sprague-Dawley strains). Groups consist of at least 10 males and 10 females for 90-day studies, and larger groups for 2-year bioassays.
- Dosing: The test substance is administered daily, usually mixed in the diet, at a minimum of three dose levels plus a control group. For a 90-day study on sulcotrione, dose levels of 0.1, 0.5, and 5 mg/kg/day were used.[10]
- Observations:
 - Clinical: Daily checks for signs of toxicity and mortality. Weekly detailed examinations.
 - Body Weight & Food Consumption: Recorded weekly.
 - Ophthalmology: Examinations performed prior to study initiation and at termination.
 - Clinical Pathology: Hematology and clinical biochemistry parameters are measured at termination.
 - Pathology: All animals undergo a full gross necropsy. A comprehensive set of tissues from control and high-dose groups are examined microscopically (histopathology).
- Workflow Diagram:



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Figure 3: Generalized workflow for a 90-day oral toxicity study (OECD 408).

Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)

This study assesses potential effects on male and female reproductive performance and on the offspring.

- Objective: To evaluate effects on gonadal function, mating, conception, gestation, parturition, lactation, and offspring viability and growth across two generations.
- Test System: The rat is the preferred species. Groups (P generation) are dosed for a pre-mating period, through mating, gestation, and lactation. Selected offspring (F1 generation) are dosed through to maturity and mated to produce an F2 generation.
- Dosing: Continuous administration, typically in the diet, at three dose levels plus a control.
- Endpoints:
 - Parental (P and F1): Clinical signs, body weight, food consumption, estrous cycles, sperm parameters (motility, morphology), mating and fertility indices, gestation length, and terminal pathology.
 - Offspring (F1 and F2): Litter size, viability, sex ratio, clinical signs, body weights through weaning, and developmental landmarks. Gross necropsy of all pups.

Prenatal Developmental Toxicity Study (Following OECD Guideline 414)

This study investigates adverse effects on the pregnant female and the developing embryo and fetus.

- Objective: To assess maternal toxicity and embryo-fetal effects, including death, structural abnormalities (teratogenicity), and altered growth.
- Test System: Conducted in two species, typically the rat and the rabbit. Pregnant females are dosed during the period of major organogenesis.
- Dosing: Daily administration via oral gavage at three dose levels plus a control.

- Endpoints:
 - Maternal: Clinical signs, mortality, body weight, food consumption, and terminal necropsy.
 - Fetal: Number of corpora lutea, implantation sites, resorptions, and live/dead fetuses. Fetal body weight, sex, and detailed external, visceral, and skeletal examinations for abnormalities.

Summary and Conclusion

Sulcotriione exhibits a low level of acute toxicity. The primary toxicological concern from repeated exposure is the inhibition of the HPPD enzyme, leading to hypertyrosinemia. This can result in ocular toxicity in animal models, which is considered the most sensitive endpoint. Sulcotriione is not considered to be genotoxic, carcinogenic, or a reproductive toxicant under the conditions of standard guideline studies.

The environmental metabolites of sulcotriione include CMBA and the photoproduct XDD. While CMBA shows low toxicity, studies indicate that phototransformation can lead to products with increased toxicity towards certain non-target aquatic organisms.^[6] A significant data gap exists regarding the mammalian toxicity of the XDD metabolite. For drug development professionals, the specific inhibition of the HPPD enzyme suggests that any off-target screening should include careful evaluation of the tyrosine metabolic pathway. The potential for ocular toxicity at high dose levels in preclinical species should also be a consideration in safety program design for any structurally related compounds.

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